molecular formula C6H3ClF3N B1436037 5-Chloro-2-(difluoromethyl)-3-fluoropyridine CAS No. 1806017-52-6

5-Chloro-2-(difluoromethyl)-3-fluoropyridine

Cat. No.: B1436037
CAS No.: 1806017-52-6
M. Wt: 181.54 g/mol
InChI Key: FXFISMRSPMYNHA-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethyl)-3-fluoropyridine is a useful research compound. Its molecular formula is C6H3ClF3N and its molecular weight is 181.54 g/mol. The purity is usually 95%.
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Biological Activity

5-Chloro-2-(difluoromethyl)-3-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, its synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1806017-52-6
  • Molecular Formula : C6H4ClF3N

The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Antimicrobial Properties

Research indicates that fluorinated compounds, including various pyridine derivatives, often exhibit significant antimicrobial activities. The introduction of fluorine atoms can enhance the interaction of these compounds with biological targets. For instance, studies have shown that fluorinated pyridines can inhibit the growth of both gram-positive and gram-negative bacteria, as well as mycobacterial strains. This suggests that this compound may possess similar properties, potentially making it a candidate for developing new antibacterial agents .

Cytotoxicity and Cancer Research

Fluorinated compounds have also been evaluated for their cytotoxic effects against various cancer cell lines. In a comparative study of several fluorinated derivatives, some exhibited submicromolar activity against cancer cells while maintaining low cytotoxicity towards normal cells. This balance is crucial for therapeutic applications, as it minimizes adverse effects while targeting malignant cells . The specific activity of this compound in this context requires further investigation but aligns with trends observed in similar compounds.

The synthesis of this compound typically involves the reaction of precursor compounds under controlled conditions to introduce the desired functional groups. The mechanism of action is believed to involve interactions with specific molecular targets within microbial or cancerous cells, potentially disrupting key biochemical pathways .

Research Findings

Several studies have focused on the biological activity of fluorinated pyridines:

  • Antimicrobial Efficacy : A series of studies demonstrated that fluorinated pyridines showed enhanced antibacterial activity compared to non-fluorinated analogs, particularly against resistant strains like MRSA .
  • Cytotoxicity Assessment : Research on related compounds indicated that certain derivatives had minimal cytotoxic effects on primary mammalian cell lines while effectively inhibiting cancer cell proliferation .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the position and type of substituents significantly affect biological activity. The difluoromethyl group in this compound may play a crucial role in enhancing its potency against various biological targets .

Data Table: Summary of Biological Activities

Activity Type Findings
Antimicrobial ActivityEffective against gram-positive bacteria (e.g., Staphylococcus aureus)
CytotoxicityLow cytotoxicity towards normal cells; effective against cancer cell lines
Structure-Activity InsightsPositioning of fluorine impacts efficacy; difluoromethyl enhances activity

Properties

IUPAC Name

5-chloro-2-(difluoromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFISMRSPMYNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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